

Thermodynamic properties of propane gas for combustion modeling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Propain*

Cat. No.: *B146935*

[Get Quote](#)

An In-depth Technical Guide: Thermodynamic Properties of Propane Gas for Combustion Modeling

Introduction

Propane (C_3H_8) is a three-carbon alkane that is widely used as a fuel in a range of applications, from residential heating to industrial processes. Accurate combustion modeling of propane is essential for optimizing the efficiency of these processes, minimizing pollutant formation, and ensuring safe operation. A cornerstone of reliable combustion modeling is the precise characterization of the fuel's thermodynamic properties. These properties govern the energy release, temperature, pressure, and equilibrium composition of the reacting mixture.

This technical guide provides a comprehensive overview of the core thermodynamic properties of propane relevant to combustion modeling. It is intended for researchers and scientists in the fields of chemistry, chemical engineering, and combustion science. The guide summarizes key quantitative data, outlines experimental methodologies for their determination, and illustrates the fundamental relationships in propane combustion.

Physicochemical and Thermodynamic Properties of Propane

A summary of the essential physicochemical and standard thermodynamic properties of propane is presented below. These values are fundamental inputs for combustion simulations

and energy balance calculations.

Table 1: General Physicochemical Properties of Propane

Property	Value	Units
Chemical Formula	C_3H_8	-
Molar Mass	44.096	g/mol
Triple Point Temperature	85.47 - 85.525	K
Triple Point Pressure	1.7E-9	bar
Critical Temperature	369.522	K
Critical Pressure	42.48 - 42.4924	bar
Critical Density	220.48	kg/m ³
Boiling Point (at 1 atm)	-42.1	°C
Autoignition Temperature	450 - 459	°C
Flammability Limits in Air	2.1 - 10.8	vol%

Sources:[1][2][3]

Table 2: Standard Thermodynamic Properties of Propane Gas (at 298.15 K, 1 bar)

Property	Value	Units
Standard Enthalpy of Formation (Δ_fH°)	-103.5 to -104.7	kJ/mol
Standard Molar Entropy (S°)	269.91	J/(mol·K)
Standard Enthalpy of Combustion (Δ_cH°)	-2207 to -2220.0	kJ/mol
Standard Gibbs Free Energy of Formation (Δ_fG°)	-23.49	kJ/mol

Sources:[2][4][5][6][7][8][9][10]

Temperature-Dependent Thermodynamic Properties

The heat capacity of propane is a critical parameter in combustion modeling as it dictates the temperature change resulting from energy release. The ideal gas isobaric heat capacity (C_p) varies significantly with temperature.

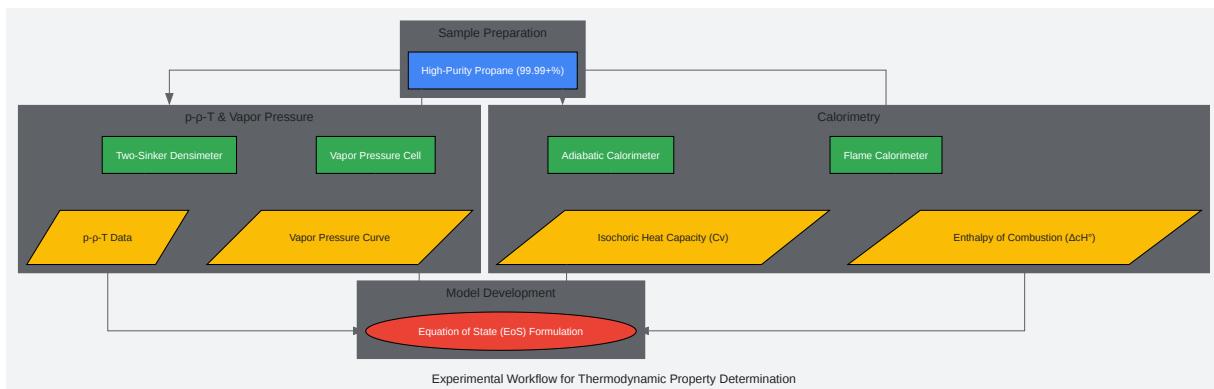
Table 3: Ideal Gas Isobaric Heat Capacity (C_p) of Propane at Various Temperatures

Temperature (K)	Isobaric Heat Capacity (C_p) (J/mol·K)
100	41.30
200	56.07
298.15	73.60
400	94.01
500	112.59
600	128.70
800	154.77
1000	174.60
1500	205.89

Source:[8][11]

Experimental Determination of Thermodynamic Properties

The accurate determination of thermodynamic properties relies on precise experimental techniques. The data presented in this guide are derived from several key methodologies.


4.1 p-p-T (Pressure-Density-Temperature) Measurements The relationship between pressure, density, and temperature is fundamental for developing equations of state. A common high-

precision method involves a two-sinker densimeter.[12] This apparatus uses two sinkers of known mass and volume, but different densities, suspended in the fluid. By measuring the buoyant forces on each沉器, the density of the fluid can be determined with high accuracy over a wide range of temperatures and pressures.[12][13]

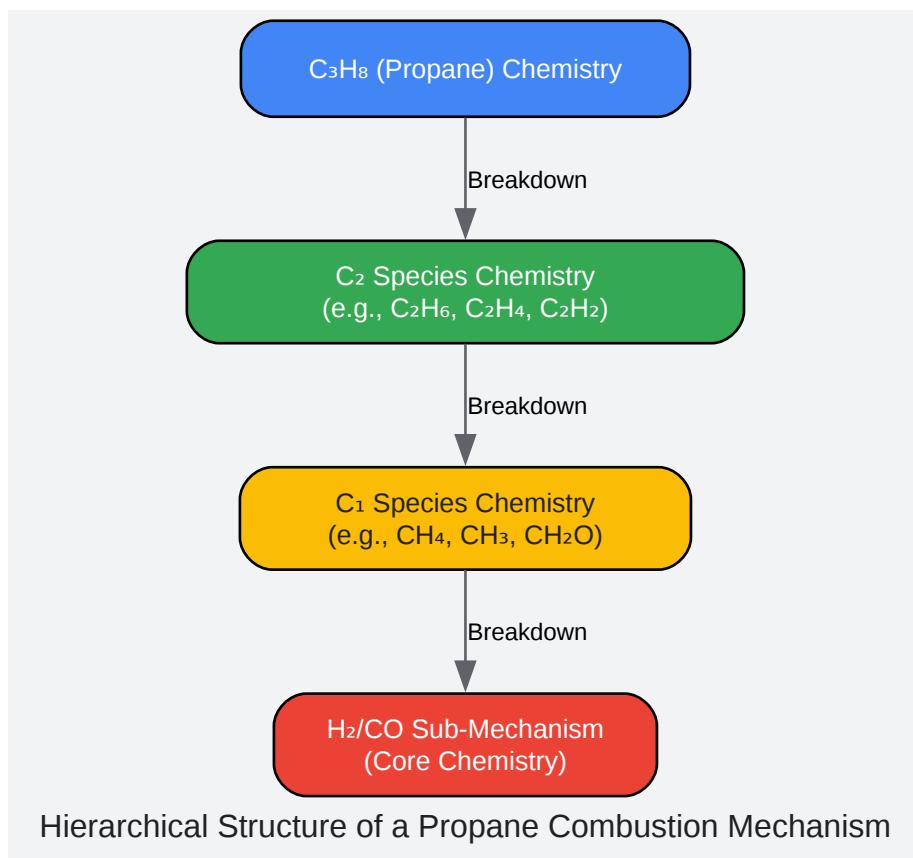
4.2 Calorimetry Calorimetry is used to measure heat changes associated with physical or chemical processes.

- **Adiabatic Calorimetry:** This technique is employed to measure the isochoric heat capacity (C_v), or heat capacity at constant volume.[14] A sample of propane is placed in a sealed, thermally isolated vessel (a "bomb"). A known quantity of heat is added, and the resulting temperature rise is measured. From this, the heat of fusion and C_v can be determined.[14]
- **Differential Scanning Calorimetry (DSC):** DSC is used to measure the isobaric heat capacity (C_p). The instrument measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This method is effective for determining the heat capacity of liquid propane at high pressures.[5]
- **Flame Calorimetry:** The standard enthalpy of combustion is determined using a flame calorimeter. A continuous flow of the gaseous fuel and oxidant is burned at constant pressure, and the heat produced is measured by the temperature rise of a known mass of flowing water.[8]

4.3 Vapor Pressure Measurement Vapor pressure is determined by measuring the pressure in a cell partially filled with liquid propane over a range of temperatures.[12] This data is crucial for defining the liquid-vapor saturation curve.

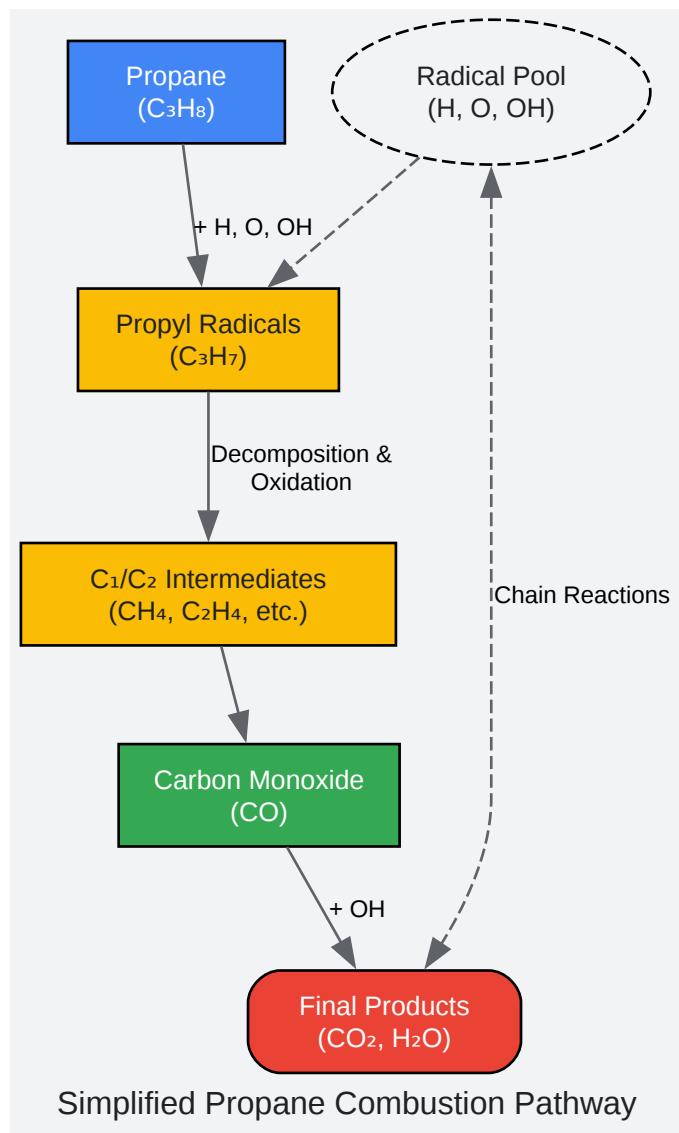
[Click to download full resolution via product page](#)

Workflow for experimental property determination.


Propane Combustion Chemistry and Modeling

The combustion of propane is a complex process involving hundreds of elementary reactions and chemical species.^[15] While the overall reaction is straightforward, detailed kinetic modeling is required for accurate predictions of flame speed, ignition delay, and emissions.

5.1 Overall Combustion Reaction Assuming complete combustion, propane reacts with oxygen to produce carbon dioxide and water, releasing a significant amount of energy as heat.^[16]^[17]


5.2 Hierarchical Nature of Combustion Mechanisms Detailed chemical kinetic mechanisms for hydrocarbons are structured hierarchically.[18][19] The foundation is a well-validated H₂/CO sub-mechanism. Building upon this, reactions for C₁ species (like methane and formaldehyde), C₂ species (like ethane and acetylene), and finally C₃ species are added. This hierarchical structure reflects the typical breakdown of larger fuel molecules into smaller intermediates during combustion.[18]

[Click to download full resolution via product page](#)

Hierarchical structure of combustion mechanisms.

5.3 Key Reaction Pathways The initiation of propane combustion typically involves the abstraction of a hydrogen atom from the propane molecule by radicals such as H, O, and OH. [19] This forms propyl radicals (C₃H₇), which then undergo a sequence of decomposition and oxidation reactions, breaking down into the smaller C₂ and C₁ intermediates mentioned above. The rates of these elementary reactions are highly temperature-dependent and are critical parameters in the kinetic model. Detailed mechanisms for propane combustion can include over 50 species and 200 reactions to capture these complex pathways accurately.[18][20]

[Click to download full resolution via product page](#)

Simplified reaction pathway for propane.

Conclusion

The thermodynamic properties of propane are well-characterized through a variety of precise experimental techniques. This data, encompassing standard state values, temperature-dependent heat capacities, and p-p-T relationships, forms the essential foundation for the development of accurate equations of state and detailed chemical kinetic models. Understanding these properties and the hierarchical nature of combustion chemistry is paramount for any researcher engaged in the modeling and simulation of propane combustion.

systems. The continued refinement of experimental data and kinetic models will further enhance the predictive capabilities of these essential scientific tools.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Propane | Properties | Combustion | Flammability [propane101.com]
- 2. Propane (data page) - Wikipedia [en.wikipedia.org]
- 3. encyclopedia.airliquide.com [encyclopedia.airliquide.com]
- 4. Calculate the standard enthalpy of formation of propane `(C_(3)H_(8))` if its enthalpy of combustion is `~-2220.2 kJ "mol"^(~-1)`. The enthalpies of formation of `CO_(2)(g)` and `H_(2)O(l)` are -393.5 and -285.8 kJ `"mol"^(~-1)` respectively. [allen.in]
- 5. Propane (CAS 74-98-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. brainly.com [brainly.com]
- 7. thermodynamics - Calculating the heat of formation of propane given its enthalpy of combustion - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Propane [webbook.nist.gov]
- 9. youtube.com [youtube.com]
- 10. Solved Determine the entropy change for the combustion of | Chegg.com [chegg.com]
- 11. Propane [webbook.nist.gov]
- 12. tsapps.nist.gov [tsapps.nist.gov]
- 13. Thermodynamic Property Model of Wide-Fluid Phase Propane | Journal of Engineering and Technological Sciences [journals.itb.ac.id]
- 14. tsapps.nist.gov [tsapps.nist.gov]
- 15. scilit.com [scilit.com]
- 16. quora.com [quora.com]
- 17. youtube.com [youtube.com]

- 18. scispace.com [scispace.com]
- 19. revistas.ufpr.br [revistas.ufpr.br]
- 20. ntrs.nasa.gov [ntrs.nasa.gov]
- To cite this document: BenchChem. [Thermodynamic properties of propane gas for combustion modeling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146935#thermodynamic-properties-of-propane-gas-for-combustion-modeling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com